molecular formula C11H7ClFNO3 B032176 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-74-2

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B032176
CAS RN: 3919-74-2
M. Wt: 255.63 g/mol
InChI Key: REIPZLFZMOQHJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves multiple steps, including substitution, hydrolysis, oximation, chlorination, and cyclization. For instance, a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was synthesized through substitution and hydrolysis steps, achieving a total yield of 63.69% (Jianqing Zhang et al., 2019). Similarly, the direct synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which shares a close structural similarity, demonstrated a practical route with high yield and low cost, emphasizing the compound's synthetic accessibility (Su Wei-ke, 2008).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, provides definitive identification of compounds. For example, the synthesis and structure of related compounds have been precisely determined, offering insights into the spatial arrangement and confirmation of the molecular framework (Isuru R. Kumarasinghe et al., 2009). These studies are crucial for understanding the interaction potential of the compound under investigation.

Chemical Reactions and Properties

The reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives with various reagents under different conditions underscores their versatility. The synthesis of analogs and derivatives, involving reactions such as isomerization, highlights the compound's capacity for chemical modifications and the development of novel chemical entities (A. V. Serebryannikova et al., 2019).

Scientific Research Applications

  • Tautomerism Studies : This compound is used in studying the tautomerism of heteroaromatic compounds with five-membered rings. Tautomerism is a key concept in organic chemistry and biochemistry, involving the shift of chemical bonds within a compound (Boulton & Katritzky, 1961).

  • Picornavirus Inhibition : It acts as a potent inhibitor of picornaviruses, offering greater potency and improved metabolic stability than its parent compound. This is significant in the context of antiviral research (Guiles, Diana, & Pevear, 1995).

  • Cancer Treatment Potential : The compound may be useful in treating cancer by inhibiting Aurora A, a protein kinase implicated in the progression of several cancers (ロバート ヘンリー,ジェームズ, 2006).

  • Organolithium Reactions : It is utilized in chemical reactions involving organolithium reagents and 2-halobenzoic acids. These reactions are fundamental in the synthesis of various organic compounds (Gohier, Castanet, & Mortier, 2003).

  • Study of Molecular Ions : Thermal isomerization of this compound and its derivatives helps in studying the formation of rearranged pseudomolecular ions during dissociative ionization. This is crucial in mass spectrometry and molecular structure analysis (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Synthesis of Anticancer Drugs : This compound serves as an important intermediate for synthesizing biologically active anticancer drugs, indicating its role in pharmaceutical development (Zhang et al., 2019).

  • Antibacterial or Antifungal Potential : Its derivatives, such as 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, show potential as antibacterial or antifungal agents (Jezierska et al., 2003).

  • Anti-inflammatory and Cytotoxic Properties : Certain derivatives have shown significant anti-inflammatory activity and cytotoxic effects against specific cell lines, making them candidates for further pharmacological evaluation (Thakral et al., 2022).

  • Fluorescence Studies : It's involved in the synthesis of new environment-sensitive fluorophores, which are important in biochemical assays and imaging techniques (Katritzky, Ozcan, & Todadze, 2010).

  • Immunomodulating Activities : Derivatives of this compound show immunomodulating activities, which depend on the origin and location of substituents in the phenyl ring. This is significant in immunology and drug design (Ryng et al., 1999).

  • Practical Synthesis for Research Applications : It can be synthesized with a high yield of 60.2%, making it practical and cost-effective for scientific research applications (Su Wei-ke, 2008).

  • Insecticidal Activity : Novel compounds containing this chemical structure have been tested for their insecticidal activities against armyworms, demonstrating its potential in agricultural applications (Shi et al., 2000).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIPZLFZMOQHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192430
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

3919-74-2
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
1
Citations
ЕА Савельев, АЛ Ковалевская, ПА Семенов - 2012 - elibrary.ru
Изобретение относится к способу получения натриевой соли 6-[3-(2-хлор-6-фторфенил)-5-метилизоксазол-4-карбамино]-пенициллановой кислоты (флуклоксациллина). …
Number of citations: 0 elibrary.ru

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